molecular formula C12H14O2 B8803626 4-tert-Butyl-1-benzofuran-5-ol CAS No. 115483-15-3

4-tert-Butyl-1-benzofuran-5-ol

Cat. No. B8803626
M. Wt: 190.24 g/mol
InChI Key: GIAVFPKZFUTDJT-UHFFFAOYSA-N
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Patent
US04966907

Procedure details

A mixture of 4 tert butyl-4,5,6,7 tetrahydro-5-benzofuranone (1.00 g, 5.2 mmol) and sulfur (0.167 g, 1 equivalent) in a sealable tube is flushed with nitrogen, sealed and heated to 225° C. for 30 minutes. An additional portion of sulfur (0.030 g) is then added and the mixture heated an additional 15 minutes. After cooling the total reaction mixture is taken up in a small portion of methylene chloride and applied directly to a flash silica gel column. Elution with 5% ethyl acetate in hexane gives 4-tert-butyl5-benzofuranol.
Name
tert butyl-4,5,6,7 tetrahydro-5-benzofuranone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1[O:6][C:7]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][C:8]=2[CH:9]=1)(C)(C)C.[S]>>[C:8]([C:10]1[C:8]2[CH:9]=[CH:5][O:6][C:7]=2[CH:13]=[CH:12][C:11]=1[OH:14])([CH3:10])([CH3:9])[CH3:7] |^3:14|

Inputs

Step One
Name
tert butyl-4,5,6,7 tetrahydro-5-benzofuranone
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C=1OC2=C(C1)CC(CC2)=O
Name
Quantity
0.167 g
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
An additional portion of sulfur (0.030 g) is then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the total reaction mixture
WASH
Type
WASH
Details
Elution with 5% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC2=C1C=CO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.